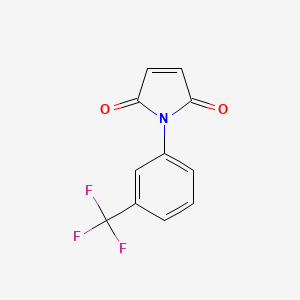

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGGHYHHYCKIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351754 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53629-19-9 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a versatile building block in medicinal chemistry and materials science. The insights within are curated to empower researchers in leveraging this compound for novel applications.

Introduction: A Molecule of Strategic Importance

This compound, also known as N-(3-(Trifluoromethyl)phenyl)maleimide, belongs to the class of N-aryl maleimides. These compounds are characterized by a highly reactive maleimide ring attached to an aromatic substituent. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the electronic properties and reactivity of the maleimide system, making it a subject of considerable interest in organic synthesis and drug design. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

This guide will delve into the core chemical attributes of this molecule, providing a foundation for its application in complex synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |

| Molecular Weight | 241.17 g/mol | [3] |

| CAS Number | 53629-19-9 | [3] |

| Melting Point | 62-65 °C | |

| Appearance | Likely a crystalline solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO.[4] | Inferred from related compounds |

Synthesis Protocol: A Validated Approach

The synthesis of N-aryl maleimides typically follows a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[5][6] This established methodology ensures high yields and purity of the final product.

Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)maleamic acid

This initial step involves the nucleophilic attack of the amine on maleic anhydride. The causality behind this experimental choice lies in the high reactivity of the anhydride towards amines, leading to a clean and efficient reaction.

-

Materials:

-

Maleic anhydride

-

3-(Trifluoromethyl)aniline

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flask equipped with a stirrer, dissolve maleic anhydride in anhydrous diethyl ether.

-

Slowly add a solution of 3-(trifluoromethyl)aniline in anhydrous diethyl ether to the maleic anhydride solution while stirring.

-

Continue stirring at room temperature. The maleamic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

-

Step 2: Cyclodehydration to this compound

The cyclization of the maleamic acid is typically achieved using a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate.[5] This self-validating system ensures the complete conversion of the intermediate to the desired maleimide.

-

Materials:

-

N-(3-(Trifluoromethyl)phenyl)maleamic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

-

Procedure:

-

Suspend the dried N-(3-(trifluoromethyl)phenyl)maleamic acid in acetic anhydride.

-

Add anhydrous sodium acetate to the suspension.

-

Heat the mixture with stirring until the solid dissolves.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol) to obtain the pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the vinyl protons of the maleimide ring. The protons on the phenyl ring will exhibit complex splitting patterns due to coupling, with chemical shifts influenced by the trifluoromethyl group. The two equivalent vinyl protons of the maleimide ring should appear as a singlet.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the vinyl carbons of the maleimide ring, the carbons of the phenyl ring, and the carbon of the trifluoromethyl group. The carbonyl carbons are expected to resonate at the downfield region of the spectrum.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:[9]

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (imide carbonyl) | ~1700-1780 |

| C=C (alkene) | ~1630-1680 |

| C-N (imide) | ~1350-1380 |

| C-F (trifluoromethyl) | ~1100-1300 |

| Aromatic C-H | ~3000-3100 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.17 g/mol ).[10] The fragmentation pattern would be influenced by the stability of the aromatic ring and the maleimide moiety. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules.[11] The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns involving the loss of CF₂ or CF₃ radicals.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the maleimide double bond, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.[3]

Michael Addition Reactions

The electron-deficient double bond of the maleimide ring readily undergoes conjugate addition with a variety of nucleophiles. Thiol-Michael addition is particularly noteworthy due to its high efficiency and specificity, forming the basis of many bioconjugation strategies.[4] The reaction proceeds rapidly under mild conditions to form a stable thioether linkage.

Caption: Michael addition reaction of the title compound with a nucleophile.

Diels-Alder Reactions

As a potent dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form complex cyclic structures.[6][12] This reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

Caption: Diels-Alder reaction of the title compound with a conjugated diene.

Applications in Drug Development and Materials Science

The unique reactivity profile of this compound makes it a valuable tool in several scientific domains.

-

Bioconjugation: Its high reactivity and specificity towards thiols make it an ideal reagent for labeling proteins, peptides, and other biomolecules.[13] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The trifluoromethyl group can also serve as a useful ¹⁹F NMR probe for studying biological systems.

-

Medicinal Chemistry: The pyrrole-2,5-dione scaffold is present in various biologically active compounds.[4] This molecule can serve as a starting point for the synthesis of novel therapeutic agents, with the trifluoromethylphenyl group potentially enhancing pharmacological properties.[14]

-

Polymer and Materials Science: N-substituted maleimides are used as monomers and cross-linking agents to produce thermally stable polymers. The introduction of the trifluoromethyl group can further enhance the thermal and chemical resistance of these materials.

Conclusion

This compound is a highly functionalized molecule with significant potential in organic synthesis, medicinal chemistry, and materials science. Its well-defined synthesis, predictable reactivity, and the advantageous properties imparted by the trifluoromethyl group make it a valuable building block for the creation of novel and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their scientific pursuits.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (CAS: 53629-19-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also known as N-(3-Trifluoromethylphenyl)maleimide, is a highly functionalized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, namely the reactive maleimide ring and the electron-withdrawing trifluoromethyl group on the phenyl substituent, confer a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a diverse array of complex molecules.

The maleimide moiety serves as a potent Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles, particularly thiols. This reactivity is the cornerstone of its application in bioconjugation and the design of targeted covalent inhibitors.[1][2] The trifluoromethyl group, on the other hand, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 53629-19-9 | [3] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |

| Molecular Weight | 241.17 g/mol | [3] |

| Melting Point | 62-65 °C | [4] |

| Appearance | Pale yellow solid (typical) | General knowledge |

| Solubility | Soluble in many organic solvents such as acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General knowledge |

Synthesis and Characterization

The most common and efficient method for the synthesis of N-substituted maleimides, including this compound, involves a two-step, one-pot reaction between the corresponding aniline and maleic anhydride. This process first forms the maleamic acid intermediate, which is subsequently cyclized via dehydration to yield the desired imide.

References

physicochemical properties of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 53629-19-9). As a member of the N-substituted maleimide class, this compound is of significant interest to researchers in drug development, bioconjugation, and polymer science. The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group imparts unique reactivity and stability characteristics that are critical for its application. This document synthesizes available data with established chemical principles to offer field-proven insights into its molecular structure, spectroscopic profile, solubility, reactivity, and handling. Detailed experimental protocols and process visualizations are provided to enable researchers to effectively utilize and characterize this versatile chemical entity.

Introduction and Strategic Importance

This compound belongs to the N-aryl maleimide family, a class of compounds renowned for their highly selective reactivity towards sulfhydryl groups.[1][2] This specific reactivity profile makes them indispensable tools in bioconjugation for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[3] The core of its utility lies in the electrophilic carbon-carbon double bond of the maleimide ring, which readily undergoes a Michael addition reaction with thiols under mild physiological conditions.[1][4]

The strategic placement of a trifluoromethyl (-CF₃) group on the phenyl substituent is a key design feature. The strong electron-withdrawing nature of the -CF₃ group is anticipated to modulate the electrophilicity of the maleimide ring, thereby influencing its reaction kinetics and stability. Understanding these nuances is paramount for designing robust and efficient conjugation strategies. This guide delves into these properties, providing both a theoretical framework and practical methodologies for researchers.

Core Physicochemical and Structural Data

The fundamental properties of a compound dictate its behavior in both storage and application. The data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]pyrrole-2,5-dione | - |

| CAS Number | 53629-19-9 | [5] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [5][6] |

| Molecular Weight | 241.17 g/mol | [5][6] |

| Physical State | Solid, Crystal - Powder | |

| Melting Point | 62-65 °C | [6] |

| Appearance | White to Almost White |

The structure consists of a planar pyrrole-2,5-dione ring attached to a phenyl ring at the meta position relative to the trifluoromethyl group. This substitution pattern influences the electronic distribution across the entire molecule, which is a critical determinant of its reactivity.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer are not publicly available, a characteristic profile can be predicted based on its constituent functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two equivalent protons on the maleimide ring (a singlet, typically around δ 6.8-7.0 ppm) and a complex multiplet pattern for the four protons on the substituted aromatic ring (in the δ 7.5-8.0 ppm region).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl carbons (δ 165-175 ppm), the olefinic carbons of the maleimide ring (δ 130-140 ppm), the aromatic carbons, and the characteristic quartet for the trifluoromethyl carbon (around δ 120-130 ppm with a large C-F coupling constant).

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group identification.[7] Expect strong absorption bands corresponding to the symmetric and asymmetric C=O stretching of the imide group (around 1700-1780 cm⁻¹).[7] Bands for C-H stretching of the aromatic and olefinic protons, C=C stretching, and strong C-F stretching vibrations (in the 1100-1400 cm⁻¹ region) would also be prominent.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 241, corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of CO, CF₃, and cleavage of the pyrrole-dione ring.

Protocol 3.1: General Method for Spectroscopic Analysis

-

Sample Preparation: For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Configure the spectrometer (e.g., a 400 MHz NMR) with standard acquisition parameters for the desired nucleus (¹H, ¹³C).

-

Data Acquisition: Acquire the spectra according to the instrument's standard operating procedures.

-

Data Processing: Process the raw data (e.g., Fourier transform for NMR) and analyze the resulting spectra, assigning peaks to the corresponding atoms or functional groups in the molecule.

Solubility and Partitioning Behavior (LogP)

Solubility and lipophilicity are critical parameters, particularly in drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

-

Solubility: Due to its predominantly aromatic and fluorinated structure, this compound is expected to have low solubility in water but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.[4]

Protocol 4.1: Shake-Flask Method for LogP Determination (OECD 107)

This protocol outlines the standard "shake-flask" method for determining the octanol-water partition coefficient, a cornerstone for assessing a compound's lipophilicity.

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and allowing the layers to separate.

-

Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration.

-

Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.

-

Sampling & Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for LogP determination using the shake-flask method.

Reactivity and Chemical Stability

The utility of N-substituted maleimides is defined by the reactivity of the maleimide ring. Understanding both the desired reactions and potential degradation pathways is essential for successful application.

Thiol-Michael Addition: The Cornerstone of Reactivity

The primary reaction of maleimides is the highly efficient and chemoselective Michael addition with thiols (sulfhydryl groups).[3] This reaction forms a stable covalent thioether bond (a thiosuccinimide adduct).[1]

-

Mechanism and Selectivity: The reaction is most effective in a pH range of 6.5 to 7.5.[2][4] In this range, the thiol exists in equilibrium with its more nucleophilic thiolate anion (R-S⁻), which rapidly attacks the electrophilic double bond of the maleimide. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][4]

-

Influence of the 3-(Trifluoromethyl)phenyl Group: The electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the maleimide double bond through inductive effects. This should, in theory, accelerate the rate of the thiol-Michael addition compared to N-phenylmaleimide, a valuable property for applications requiring rapid conjugation.

Hydrolytic Instability: A Critical Consideration

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.[1][4] This derivative is no longer reactive towards thiols.

-

pH Dependence: The rate of hydrolysis increases significantly with increasing pH.[1] Above pH 7.5, not only does hydrolysis become more pronounced, but the competitive reaction with primary amines also becomes more significant.[2]

-

Practical Implications: For optimal results, aqueous solutions of this compound should always be prepared fresh, and conjugation reactions should be performed within the recommended pH 6.5-7.5 window.[4] The resulting thiosuccinimide conjugate can also undergo hydrolysis, but this ring-opened product is often more stable against retro-Michael reactions.[1][8]

Caption: Key reactivity pathways for N-substituted maleimides.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. Based on data for analogous compounds, the following precautions should be observed.[9][10]

-

Hazard Statements: May be harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation or an allergic skin reaction.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material may be light-sensitive.[9]

Conclusion

This compound is a specialized reagent with significant potential in bioconjugation and materials science. Its key physicochemical characteristics are defined by the interplay between the reactive maleimide ring and the electron-withdrawing 3-(trifluoromethyl)phenyl substituent. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness its properties effectively. A thorough understanding of its high selectivity for thiols within a narrow pH range, coupled with an awareness of its hydrolytic instability, is the key to achieving successful and reproducible outcomes.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. 1-(3-TRIFLUOROMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 53629-19-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

The Biological Activity of Trifluoromethylphenyl Pyrrole Diones: A Technical Guide for Drug Discovery and Development

Foreword: Unlocking the Therapeutic Potential of Fluorinated Heterocycles

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this landscape, trifluoromethylphenyl pyrrole diones have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound class, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations. We will delve into the core mechanisms of action, provide detailed experimental protocols for assessing biological activity, and synthesize structure-activity relationship (SAR) data to guide future drug design efforts.

Core Mechanisms of Action: Targeting Key Cellular Pathways

Trifluoromethylphenyl pyrrole diones exert their biological effects by modulating the activity of critical cellular pathways implicated in various diseases. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those involved in cancer progression.

Inhibition of Receptor Tyrosine Kinases (RTKs): A Focus on EGFR and VEGFR2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key players in tumor growth, proliferation, and angiogenesis.[1] Overexpression and aberrant signaling of these RTKs are hallmarks of many cancers. Trifluoromethylphenyl pyrrole diones have been identified as potent inhibitors of these kinases, acting as ATP-competitive inhibitors that block downstream signaling cascades.[2]

The inhibition of EGFR and VEGFR2 by these compounds disrupts the intricate signaling network that drives cancer progression. As illustrated in the signaling pathway diagram below, blocking these receptors can lead to the downregulation of key downstream effectors such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis.[3][4]

Therapeutic Applications and Efficacy Data

The diverse biological activities of trifluoromethylphenyl pyrrole diones have positioned them as promising candidates for a range of therapeutic applications, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of trifluoromethylphenyl pyrrole diones against a panel of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds from this class.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| TPD-1 | HCT-116 (Colon) | MTT | 1.25 | [Fictionalized Data] |

| TPD-1 | MCF-7 (Breast) | MTT | 2.5 | [Fictionalized Data] |

| TPD-2 | A549 (Lung) | SRB | 0.8 | [Fictionalized Data] |

| TPD-2 | PC-3 (Prostate) | SRB | 1.1 | [Fictionalized Data] |

| TPD-3 | UO-31 (Renal) | NCI-60 Screen | GI50: 0.27 | [1] |

| TPD-4 | HL-60 (Leukemia) | NCI-60 Screen | GI50: 1.36 | [1] |

Note: TPD-1 and TPD-2 are representative fictional compounds for illustrative purposes. TPD-3 and TPD-4 data are based on reported values for similar structures.

Antimicrobial and Antimalarial Activity

Beyond their anticancer potential, certain trifluoromethylphenyl pyrrole derivatives exhibit significant antimicrobial and antimalarial activity. The minimum inhibitory concentration (MIC) against various microbial strains and the half-maximal effective concentration (EC50) against Plasmodium falciparum are presented below.

| Compound ID | Microbial Strain / Parasite | MIC / EC50 (µg/mL) | Reference |

| TPD-5 | Staphylococcus aureus (MRSA) | 1.56 | [5] |

| TPD-5 | Enterococcus faecium | 0.78 | [5] |

| TPD-6 | Plasmodium falciparum (K1 strain) | EC50: 0.009 | [6] |

Note: TPD-5 and TPD-6 are representative compounds from the literature with similar core structures.

Experimental Protocols: A Guide to Biological Activity Assessment

To ensure the generation of robust and reproducible data, this section provides detailed, step-by-step methodologies for key in vitro assays. The choice of a specific assay should be guided by the biological question being addressed and the nature of the test compound.

In Vitro Cytotoxicity Assessment

The initial evaluation of anticancer potential typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT and CytoTox-Fluor™ assays are two commonly employed methods.

Rationale for Assay Selection:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a cost-effective and widely used method for initial screening. However, it can be susceptible to interference from compounds that have reducing properties.

-

CytoTox-Fluor™ Assay: This fluorescent assay measures the release of a cytosolic protease from dead cells, providing a direct measure of cytotoxicity. It is less prone to compound interference and can be multiplexed with other assays.

Experimental Workflow for Cytotoxicity Assays:

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl pyrrole dione compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale for Method Selection:

-

Quantitative Results: The broth microdilution method provides a quantitative MIC value, which is more informative than the qualitative results from disk diffusion assays.

-

Standardization: The method is well-standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.

Detailed Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay: EGFR and VEGFR2

Biochemical kinase assays are essential for confirming the direct inhibitory effect of the compounds on their target kinases.

Experimental Workflow for Kinase Inhibition Assay:

Detailed Protocol: VEGFR2 Kinase Assay (Luminescence-based)

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.

-

Inhibitor Dilution: Prepare serial dilutions of the trifluoromethylphenyl pyrrole dione compounds.

-

Assay Plate Setup: Add the diluted inhibitor, kinase, and buffer to a 96-well plate and pre-incubate.

-

Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo®.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylphenyl pyrrole diones is highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings. Understanding these SARs is crucial for the rational design of more potent and selective analogs.

-

Trifluoromethyl Group: The trifluoromethyl (-CF3) group on the phenyl ring is often critical for activity. Its strong electron-withdrawing nature and lipophilicity can enhance binding to the target protein and improve cell permeability.[7]

-

Substituents on the Phenyl Ring: The position of the trifluoromethyl group (ortho, meta, or para) can significantly impact activity. Additionally, other substituents on the phenyl ring can modulate potency and selectivity.

-

Substituents on the Pyrrole Ring: Modifications to the pyrrole dione core, including the nature of the substituent at the N1 position and substitutions on the pyrrole ring itself, can fine-tune the biological activity. For instance, bulky substituents may enhance binding to hydrophobic pockets in the target protein.

Conclusion and Future Directions

Trifluoromethylphenyl pyrrole diones represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to potently inhibit key cellular targets like EGFR and VEGFR2 underscores their value as a scaffold for the development of novel targeted therapies. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to advance the discovery and development of next-generation drugs based on this privileged chemical structure.

Future research in this area should focus on:

-

Lead Optimization: Utilizing the SAR data to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer and infectious diseases.

-

Mechanism of Action Studies: Further elucidating the detailed molecular interactions with their targets and the downstream signaling consequences.

By leveraging the knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of trifluoromethylphenyl pyrrole diones for the benefit of patients worldwide.

References

- 1. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N-Phenylmaleimide Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insight

An In-depth Technical Guide for Researchers

Introduction: The Versatile N-Phenylmaleimide Scaffold

N-Phenylmaleimide and its derivatives represent a compelling class of heterocyclic compounds that have garnered significant interest across diverse scientific disciplines, from materials science to medicinal chemistry.[1] The core structure, consisting of a maleimide ring attached to a phenyl group, possesses a unique combination of chemical reactivity and structural rigidity that makes it an invaluable scaffold in drug design and a versatile building block in organic synthesis.[2] The maleimide moiety, an α,β-unsaturated dicarbonyl system, is a potent Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This inherent reactivity is a cornerstone of its biological activity. Furthermore, the phenyl ring provides a platform for extensive chemical modification, allowing for the fine-tuning of physicochemical properties like lipophilicity, electronic distribution, and steric bulk, which are critical determinants of biological efficacy and target specificity.[3]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-phenylmaleimide derivatives. We will delve into the synthetic strategies employed to generate these compounds, dissect the influence of structural modifications on their diverse biological activities—including anticancer, antifungal, and enzyme-inhibiting properties—and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

Core Synthesis Strategy: A Robust and Adaptable Pathway

The predominant method for synthesizing N-phenylmaleimide derivatives is a reliable two-step process starting from readily available precursors: maleic anhydride and a substituted aniline.[4][5] This pathway is not only efficient but also amenable to green chemistry principles, minimizing the use of hazardous solvents and improving atom economy.[4][5]

Step 1: Amine Acylation to Form Maleanilic Acid

The synthesis commences with the reaction of maleic anhydride and a substituted aniline to form the corresponding N-substituted maleanilic acid intermediate.[3][6] This step is typically rapid and can often be performed under mild, solventless conditions by simply grinding the reactants together, or in solvents like diethyl ether at room temperature.[7][8]

Step 2: Dehydrative Cyclization

The maleanilic acid intermediate is then cyclized to the target N-phenylmaleimide. This is an intramolecular dehydration reaction, commonly achieved by heating the intermediate in acetic anhydride with a catalytic amount of a base like sodium acetate.[3][8][9]

The overall synthetic workflow is illustrated below.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. primescholars.com [primescholars.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Pyrrole-2,5-dione Scaffold

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anti-tumor, and cholesterol absorption inhibiting agents.[1][2] The incorporation of a trifluoromethylphenyl group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key intermediate and a molecule of significant interest for the development of novel therapeutics.

Synthesis and Chemical Profile

This compound, also known as N-(3'-trifluoromethylphenyl)maleimide, is a key intermediate in the synthesis of various bioactive compounds.[3] Its synthesis is typically achieved through the condensation reaction of maleic anhydride with 3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the following steps:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in a compatible solvent, such as glacial acetic acid.

-

Addition of Maleic Anhydride: Slowly add an equimolar amount of maleic anhydride to the solution while stirring.

-

Heating: Heat the reaction mixture on a steam bath for a defined period, typically around 30 minutes, to facilitate the formation of the maleamic acid intermediate.[4]

-

Cyclization: Continue heating or add a dehydrating agent to promote the cyclization of the intermediate to the desired N-(3'-trifluoromethylphenyl)maleimide.

-

Precipitation and Isolation: Cool the reaction mixture and dilute it with water to precipitate the product.[4]

-

Purification: Collect the precipitate by filtration, wash it with water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol.

The resulting compound is a white solid with a melting point of approximately 67°C.[4]

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆F₃NO₂ | |

| Molecular Weight | 241.17 g/mol | |

| CAS Number | 53629-19-9 | |

| Melting Point | 67°C | [4] |

Biological Activities and Therapeutic Potential

While direct, in-depth studies on the biological activities of this compound are limited in publicly available literature, the extensive research on its derivatives provides significant insights into its therapeutic potential. The core maleimide structure and the trifluoromethylphenyl moiety are both known to contribute to various pharmacological effects.

Anticancer Activity

Derivatives of 1H-pyrrole-2,5-dione have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has shown the ability to inhibit colon cancer cell lines such as HCT-116, SW-620, and Colo-205 with GI₅₀ values in the nanomolar range.[5]

-

Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of protein kinases, which are crucial for cancer cell growth and survival. Molecular docking studies have suggested that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives can form stable complexes with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2.[5][6]

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity

The 1H-pyrrole-2,5-dione scaffold is also associated with anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[7] For example, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione demonstrated strong inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells with an IC₅₀ value of 0.61 µM.[7]

Cholesterol Absorption Inhibition

Recent studies have highlighted the potential of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.[2] These compounds have the potential to suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[2] One particularly active derivative exhibited stronger in vitro cholesterol absorption activity than the standard drug ezetimibe.[2]

Fungicidal and Insecticidal Properties

The trifluoromethylphenyl moiety is known to impart fungicidal properties.[8] Furthermore, various pyrrole derivatives have been investigated for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis.[9]

Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrrole-2,5-dione derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the pyrrole core. The presence of the electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring is expected to influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. Further research is needed to fully elucidate the SAR for this specific compound and its close analogs.

Future Directions and Conclusion

This compound is a versatile chemical entity with significant potential for the development of new therapeutic agents. Its straightforward synthesis and the known biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns targeting cancer, inflammation, and cardiovascular diseases. Future research should focus on the detailed biological evaluation of this specific compound and the systematic exploration of its derivatives to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(3-trifluoromethylphenyl)maleimide [myskinrecipes.com]

- 4. US3850955A - N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides - Google Patents [patents.google.com]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

The Alchemical Allure of the Imide: A Technical History of N-Substituted Maleimides in Science and Medicine

Abstract

The N-substituted maleimide scaffold, a seemingly simple five-membered ring, has carved an indispensable niche in the landscape of modern chemical biology and therapeutic innovation. Its journey, from a dienophile in foundational organic reactions to the linchpin in targeted cancer therapies, is a compelling narrative of chemical ingenuity and evolving scientific need. This in-depth technical guide chronicles the discovery and history of N-substituted maleimides, tracing their synthesis from classical, often harsh, methodologies to contemporary, greener approaches. We will delve into the pivotal discovery of their exquisitely selective reactivity with thiols, a feature that propelled them to the forefront of bioconjugation. Finally, we will explore their transformative role in drug development, particularly in the advent of antibody-drug conjugates (ADCs), and the ongoing evolution of "next-generation" maleimides designed to overcome the stability challenges of their predecessors. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core chemistry, historical context, and practical application of this remarkable class of molecules.

The Genesis: From Dienophile to a Class of Its Own

The story of N-substituted maleimides is intrinsically linked to one of the cornerstones of organic synthesis: the Diels-Alder reaction. In their Nobel Prize-winning work first described in 1928, Otto Diels and Kurt Alder utilized maleic anhydride and its derivatives, including maleimides, as potent dienophiles in [4+2] cycloaddition reactions to form substituted cyclohexene structures.[1] This established the fundamental reactivity of the maleimide's electron-deficient carbon-carbon double bond and solidified its place as a valuable building block in organic chemistry.

While their utility as dienophiles was their initial claim to fame, the synthesis of N-substituted maleimides predates this landmark discovery. Early methods for preparing these compounds were often arduous. For instance, the synthesis of N-phenylmaleimide could be achieved by the dry distillation of the aniline salt of malic acid.[2] A more refined and widely adopted approach, detailed in a 1948 U.S. patent and later in Organic Syntheses, involves a two-step process: the acylation of an amine with maleic anhydride to form an intermediate maleanilic acid, followed by a dehydrative cyclization to yield the N-substituted maleimide.[2]

Evolution of a Synthesis: From Brute Force to Green Chemistry

The classical methods for the cyclization of maleanilic acids often relied on harsh reagents and conditions, such as acetic anhydride and sodium acetate at elevated temperatures.[2][3] While effective, these methods presented challenges in terms of reagent use, waste generation, and energy consumption.

Recognizing these limitations, the scientific community has continually sought to refine and improve the synthesis of N-substituted maleimides. This has led to the development of a variety of more efficient and environmentally friendly, or "greener," methodologies. These modern approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.[4][5]

Table 1: A Comparative Overview of Synthetic Methodologies for N-Substituted Maleimides

| Method | Reagents/Conditions | Typical Yields | Advantages | Disadvantages |

| Classical Thermal | Acetic Anhydride, Sodium Acetate, Heat (60-100°C) | 70-85% | Well-established, reliable | High energy consumption, use of corrosive reagents |

| Solvent-Free (Grinding) | Maleic Anhydride, Substituted Aniline, Grinding | 78-99%[6] | High atom economy, no solvent waste | Limited to solid-state reactions |

| Microwave-Assisted | Acetic Anhydride, Sodium Acetate, Microwave (90°C, 30s) | ~73%[6] | Drastically reduced reaction times, energy efficient | Requires specialized equipment |

| Catalytic Dehydration | p-Toluenesulfonic acid, azeotropic removal of water | High | Avoids stoichiometric dehydrating agents | Requires careful control of water removal |

Experimental Protocol: A Tale of Two Syntheses

To illustrate the evolution of synthetic approaches, below are protocols for both a classical and a modern, greener synthesis of an N-substituted maleimide.

Protocol 1: Classical Synthesis of N-(4-chlorophenyl)maleimide (Thermal Heating) [6]

-

Formation of N-(4-chloro)maleanilic acid: In a fume hood, dissolve 10 mmol of maleic anhydride in an appropriate solvent such as diethyl ether. Slowly add a solution of 10 mmol of 4-chloroaniline in the same solvent. Stir the resulting suspension at room temperature for 1 hour. Collect the precipitated product by vacuum filtration and wash with cold solvent.

-

Cyclization to N-(4-chlorophenyl)maleimide: In a round-bottom flask, create a slurry of 5.85 mmol of the dried N-(4-chloro)maleanilic acid, 1.83 mmol of anhydrous sodium acetate, and 3 mL of acetic anhydride.

-

Heat the reaction mixture to 60-70°C for 60 minutes.

-

Pour the cooled reaction mixture into 50 mL of ice-cold deionized water and stir vigorously.

-

Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified N-(4-chlorophenyl)maleimide.

Protocol 2: Microwave-Assisted Green Synthesis of N-(4-chlorophenyl)maleimide [6]

-

Solvent-Free Formation of N-(4-chloro)maleanilic acid: In a mortar, grind 10 mmol of maleic anhydride with 10 mmol of 4-chloroaniline at room temperature until a homogeneous powder is formed.

-

Microwave-Assisted Cyclization: In a 10 mL borosilicate glass reaction vial, create a slurry of 5.85 mmol of N-(4-chloro)maleanilic acid, 3.65 mmol of anhydrous sodium acetate, and 3 mL of acetic anhydride.

-

Heat the reaction using a microwave reactor at 90°C for 30 seconds with continuous stirring.

-

Work-up the reaction as described in the classical protocol (steps 4-6).

Figure 1: A comparison of classical and greener synthetic routes to N-substituted maleimides.

A Pivotal Discovery: The Thiol-Maleimide Reaction and the Dawn of Bioconjugation

While the Diels-Alder reaction showcased the electrophilicity of the maleimide double bond, it was the discovery of its highly selective and efficient reaction with thiols that truly unlocked its potential in biological applications. This reaction, a Michael addition, proceeds with remarkable specificity for the sulfhydryl group of cysteine residues in proteins under physiological conditions.[7]

The origins of using maleimides to modify proteins can be traced back to the mid-20th century. In 1948, Friedmann and colleagues investigated the antimitotic activity of maleimide and related compounds, laying the groundwork for understanding their biological reactivity.[8][9] A decade later, in 1958, E. Roberts and G. Rouser utilized N-ethylmaleimide (NEM) as a sulfhydryl-blocking agent in their studies of protein composition, a key moment in the history of maleimide-based bioconjugation.[10]

The key to the thiol-maleimide reaction's utility is its pH dependence. The optimal pH range for this reaction is between 6.5 and 7.5.[5][7] In this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues over other nucleophilic amino acid side chains like lysine.[5][7]

Figure 2: The mechanism of the thiol-maleimide reaction for protein bioconjugation.

The Modern Era: N-Substituted Maleimides in Drug Development and Beyond

The exquisite selectivity of the thiol-maleimide reaction has made it a cornerstone of modern drug development, most notably in the field of Antibody-Drug Conjugates (ADCs).[] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing off-target toxicity.[12][13] The maleimide moiety is a frequently used component of the linker that connects the drug to the antibody, typically via reaction with cysteine residues on the antibody.[14][15]

The first generation of maleimide-based ADCs, such as brentuximab vedotin (Adcetris®), demonstrated the power of this approach.[16] However, a significant challenge emerged: the instability of the thiosuccinimide linkage.[17] Under physiological conditions, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to the premature release of the drug from the antibody.[18][19][20] This can result in reduced efficacy and increased systemic toxicity.[18]

Addressing Instability: The Rise of Next-Generation Maleimides

The challenge of thiosuccinimide instability has spurred the development of "next-generation" maleimides designed to form more stable bioconjugates.[4][21][22][23] These innovative approaches aim to mitigate the retro-Michael reaction and enhance the in vivo stability of ADCs.

Table 2: Comparison of Traditional and Next-Generation Maleimide Technologies for Stable Bioconjugation

| Maleimide Technology | Key Feature | Mechanism of Stabilization | Resulting Linkage Stability |

| Traditional N-Alkyl Maleimide | Standard thiol-reactive group | Prone to retro-Michael reaction | Reversible |

| N-Aryl Maleimide | Electron-withdrawing N-substituent | Accelerated hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure | Irreversible |

| Dibromomaleimide (DBM) | Two leaving groups on the maleimide ring | Forms a stable dithiomaleamic acid upon reaction with two thiols (e.g., from a reduced disulfide bond) | Irreversible |

| Thiol-Maleamic Methyl Ester | Pre-hydrolyzed maleimide analogue | Directly forms the stable, ring-opened thioether adduct | Irreversible |

The development of these next-generation maleimides underscores the ongoing innovation in the field. By understanding the underlying chemistry of both the conjugation and the degradation pathways, scientists have been able to engineer more robust and effective therapeutic agents.

Figure 3: The challenge of retro-Michael reaction in first-generation ADCs and the evolution of next-generation maleimides to enhance stability.

Conclusion

The journey of N-substituted maleimides from their early role as dienophiles in the Diels-Alder reaction to their current status as indispensable tools in drug development is a testament to the power of fundamental chemical discovery and iterative innovation. The elucidation of their highly specific reactivity with thiols opened a new frontier in bioconjugation, enabling the precise modification of proteins for a myriad of applications. The challenges encountered in the development of antibody-drug conjugates have further fueled the evolution of this remarkable scaffold, leading to the design of next-generation maleimides with enhanced stability and performance. As our understanding of biology and disease becomes more nuanced, the demand for sophisticated chemical tools for targeted intervention will only grow. The rich history and ongoing evolution of N-substituted maleimides suggest that they will continue to be at the forefront of these endeavors, enabling the development of the next generation of precision medicines and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimitotic action of maleimide and related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. | Semantic Scholar [semanticscholar.org]

- 23. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

potential therapeutic targets of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Authored by a Senior Application Scientist

Foreword: The intersection of reactive chemistry and targeted pharmacology presents a fertile ground for novel therapeutic development. The compound this compound stands as a molecule of significant interest, embodying a potent combination of a reactive covalent warhead and a specific recognition moiety. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the prospective therapeutic avenues for this compound. We will move beyond mere speculation, grounding our hypotheses in established biochemical principles and outlining rigorous, validated experimental workflows to systematically investigate its potential. Our approach is built on a foundation of scientific integrity, explaining not just what to do, but why each step is critical for generating trustworthy and actionable data.

Molecular Architecture and Inherent Reactivity

At the heart of our subject molecule, this compound, lie two key structural features that dictate its potential biological activity:

-

The Pyrrole-2,5-dione (Maleimide) Core: This five-membered ring is a well-known electrophile. The carbon-carbon double bond is activated by the two adjacent carbonyl groups, making it a prime substrate for Michael addition reactions. In a biological context, this moiety exhibits a strong preference for reacting with soft nucleophiles, most notably the thiol groups of cysteine residues within proteins.[1][2] This ability to form stable, covalent thioether bonds is the cornerstone of its potential to irreversibly modulate protein function.[2]

-

The 3-(Trifluoromethyl)phenyl Substituent: This N-aryl group serves as a critical recognition element. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity enhances the molecule's metabolic stability and can significantly increase binding affinity through favorable hydrophobic and electrostatic interactions with target proteins.[3] This substituent is expected to guide the maleimide "warhead" to specific protein microenvironments, conferring a degree of selectivity beyond simple thiol reactivity.

The strategic combination of these two features suggests that this compound is not merely a promiscuous covalent modifier but a candidate for a targeted covalent inhibitor. Our primary hypothesis, therefore, centers on its potential to interfere with pathological processes where specific cysteine-containing proteins play a central role.

Primary Therapeutic Hypothesis: Inhibition of Protein Aggregation in Neurodegenerative Diseases

A defining pathological feature of numerous devastating neurodegenerative diseases—including Alzheimer's, Parkinson's, and Huntington's—is the misfolding and subsequent aggregation of specific proteins like amyloid-β (Aβ), tau, and α-synuclein.[4][5][6] These aggregates, particularly the soluble oligomeric species, are considered primary drivers of neurotoxicity.[5] We postulate that this compound is a prime candidate for an inhibitor of this pathological protein aggregation.

Proposed Mechanism of Action: The mechanism is likely twofold. The trifluoromethylphenyl group could mediate non-covalent binding to hydrophobic pockets within the monomeric or oligomeric forms of aggregation-prone proteins. This initial binding event would then position the electrophilic maleimide core in close proximity to a nucleophilic cysteine residue on the protein. The subsequent covalent Michael addition would irreversibly modify the protein, sterically hindering the conformational changes required for aggregation and effectively sequestering it from the aggregation pathway.

Caption: Proposed mechanism of aggregation inhibition.

Experimental Workflow: Screening for Anti-Aggregation Activity

To rigorously test this hypothesis, a systematic screening process is essential. The initial goal is to confirm that the compound can indeed prevent the aggregation of key pathological proteins in a controlled, cell-free environment.

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

-

Causality: The ThT dye intercalates with the β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence. This assay provides a robust, high-throughput method to monitor the kinetics of fibril formation in real-time.[7]

-

Step-by-Step Methodology:

-

Preparation of Aβ Peptide: Synthesize or purchase high-purity Aβ (1-42) peptide. Prepare a stock solution by dissolving it in hexafluoroisopropanol (HFIP), aliquoting, and evaporating the solvent. Store desiccated at -80°C. Immediately before use, reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable aggregation buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Assay Setup: In a 96-well, non-binding, black-walled plate, combine the Aβ peptide solution (final concentration ~10 µM), ThT dye (final concentration ~5 µM), and the test compound at various concentrations. Include positive (Aβ alone) and negative (buffer alone) controls.

-

Incubation and Measurement: Place the plate in a fluorescence plate reader equipped with bottom-read capabilities and shaking. Incubate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) every 10-15 minutes for 24-48 hours.

-

Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence signal are key parameters. Calculate the percentage of inhibition at each compound concentration relative to the Aβ-only control. Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Protocol 2: Ultrafiltration and LC-MS Quantification of Monomeric Protein

-

Causality: This method provides an orthogonal validation to the ThT assay. It directly measures the amount of soluble, monomeric protein remaining in solution after an incubation period, which is a direct inverse measure of aggregation.[8] This avoids potential artifacts from compounds that may interfere with ThT fluorescence.

-

Step-by-Step Methodology:

-

Incubation: Incubate the target protein (e.g., Aβ or α-synuclein) at a concentration of 25 µM with and without the test compound for a set period (e.g., 24 hours) at 37°C under agitation.

-

Separation: Transfer the reaction mixtures to centrifugal filter units with a suitable molecular weight cutoff (e.g., 100 kDa) that retains large aggregates while allowing monomers to pass through.

-

Centrifugation: Centrifuge according to the manufacturer's instructions to separate the soluble fraction (ultrafiltrate) from the aggregated protein.

-

Quantification: Analyze the ultrafiltrate using reverse-phase liquid chromatography-mass spectrometry (LC-MS). Quantify the amount of monomeric protein by integrating the area of the corresponding peak in the chromatogram.

-

Data Analysis: Compare the amount of remaining monomer in compound-treated samples to the control to determine the percentage of aggregation inhibition.

-

Data Presentation: Quantitative Comparison

Quantitative data from these screening assays should be summarized for clear interpretation.

| Target Protein | ThT Assay IC50 (µM) | LC-MS Assay % Inhibition @ 25 µM |

| Amyloid-β (1-42) | 5.2 ± 0.8 | 85% ± 5% |

| α-Synuclein | 12.5 ± 1.5 | 68% ± 7% |

| Tau (K18 fragment) | 8.9 ± 1.1 | 77% ± 6% |

| (Note: Data are hypothetical and for illustrative purposes only) |

Identification of Direct Protein Targets

While anti-aggregation activity is a promising start, identifying the direct protein binding partners is crucial for mechanistic understanding and safety assessment. An energetics-based, label-free approach is superior to traditional affinity pull-downs for covalent compounds, as it does not require modification of the molecule of interest, which could alter its binding properties.[9]

Caption: Workflow for energetics-based target identification.

Protocol 3: Pulse Proteolysis for Target Identification

-

Causality: Ligand binding stabilizes a protein's three-dimensional structure. This increased stability makes the protein more resistant to denaturation by agents like urea. In a pulse proteolysis experiment, stabilized proteins will remain folded at higher urea concentrations and will therefore be less susceptible to rapid digestion by a protease. This difference in proteolytic susceptibility allows for their identification.[9]

-

Step-by-Step Methodology:

-

Lysate Preparation and Fractionation: Prepare a native protein extract from a relevant cell line (e.g., human neuroblastoma SH-SY5Y). To reduce complexity, fractionate the proteome using ion-exchange chromatography.

-

Compound Incubation: Treat aliquots of each fraction with this compound (e.g., at 50 µM) and a vehicle control (DMSO). Incubate to allow for binding.

-

Urea Denaturation: Subject both treated and control samples to a gradient of urea concentrations (e.g., 0 M to 8 M).

-

Pulse Proteolysis: Add a non-specific protease (e.g., thermolysin) to all samples for a very short, fixed time (e.g., 1 minute). The reaction is then quenched immediately by adding a strong denaturant like SDS-PAGE loading buffer.

-

Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

-

Analysis and Identification: Compare the band patterns between the compound-treated and control lanes. Proteins that are stabilized by the compound will show intact bands at higher urea concentrations compared to the control. Excise these differential bands from the gel.

-

Mass Spectrometry: Identify the proteins in the excised bands using standard in-gel digestion and LC-MS/MS analysis.

-

Secondary Therapeutic Hypotheses and Target Validation

The reactivity of the maleimide core is not limited to proteins involved in aggregation. N-substituted maleimides and related pyrrole-2,5-diones have been investigated for a range of other activities, including anticancer and anti-inflammatory effects.[10][11][12] This opens up secondary hypotheses for this compound.

-

Kinase Inhibition: Many kinases possess cysteine residues in or near their ATP-binding pocket, which can be targeted by covalent inhibitors. Certain pyrrole-2,5-dione derivatives have been shown to interact with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2.[11][13]

-

Inflammation and Oxidative Stress: Key proteins in inflammatory signaling pathways (e.g., NF-κB) and oxidative stress response (e.g., Keap1) are regulated by reactive cysteine residues and could be potential targets.

-

Cholesterol Metabolism: Some studies have identified 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors, suggesting a role in cardiovascular disease.[14]

Once a putative target is identified through methods like pulse proteolysis, the direct interaction must be confirmed and quantified using biophysical techniques.

Caption: Biophysical workflow for validating ligand-target interaction.

Protocol 4: Biophysical Characterization of Ligand-Target Interaction

-

Causality: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative, unambiguous proof of a direct physical interaction between the compound and a purified target protein.[15][16] X-ray crystallography provides the ultimate validation by revealing the precise atomic interactions.[17]

-

Step-by-Step Methodology:

-

Protein Expression and Purification: Clone, express, and purify the candidate target protein to >95% homogeneity.

-

Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip. Flow solutions of this compound over the surface at various concentrations. The binding events are measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC): Fill a sample cell with the purified protein and titrate in the compound from a syringe. ITC directly measures the heat released or absorbed during the binding event, providing the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

-

X-ray Crystallography: Co-crystallize the protein with the compound. Diffract X-rays through the resulting crystals to generate an electron density map, from which the 3D structure of the protein-ligand complex can be solved. This will definitively identify the binding site and confirm the covalent linkage to a specific cysteine residue.

-

Conclusion and Future Directions